tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, naphthyridine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, these compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate would depend on its specific biological target. Generally, naphthyridine derivatives might interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: Lacks the tert-butyl group.
tert-Butyl 3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: Lacks the methoxy group.
Uniqueness
The presence of both the tert-butyl and methoxy groups in tert-Butyl 7-methoxy-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate might confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl 7-methoxy-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-5-10-8-15-12(18-4)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREAXFRCNOLEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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